N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide
Description
N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core linked to a propanamide moiety substituted with N,N-dimethyl groups. Thienopyrimidines are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . The compound’s synthesis typically involves cyclization reactions of aminothiophene precursors followed by functionalization with amines or acylating agents, as seen in analogous pathways .
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide |
InChI |
InChI=1S/C11H14N4OS/c1-15(2)9(16)3-5-12-11-10-8(4-6-17-10)13-7-14-11/h4,6-7H,3,5H2,1-2H3,(H,12,13,14) |
InChI Key |
FOFUDEMQWKEMST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCNC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient thieno[3,2-d]pyrimidine core facilitates nucleophilic substitutions, particularly at the C4 and C2 positions. Key findings include:
-
C4 Position Reactivity : The amino group at C4 undergoes displacement with nucleophiles like alkoxides or amines under mild acidic/basic conditions. For example, reaction with sodium methoxide yields 4-methoxy derivatives .
-
C2 Position Modifications : Halogenated analogues (e.g., chloro derivatives) at C2 enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
Table 1: Nucleophilic Substitution Reactions
| Position | Reagent/Conditions | Product | Biological Impact | Source |
|---|---|---|---|---|
| C4 | NaOMe/MeOH, reflux | 4-Methoxy-thienopyrimidine | Improved solubility | |
| C2 | Pd-catalyzed coupling | Biaryl derivatives | Enhanced target binding |
Amide Functional Group Transformations
The propanamide moiety participates in hydrolysis and alkylation:
-
Hydrolysis : Acidic or basic hydrolysis converts the amide to carboxylic acid, altering polarity and interaction profiles.
-
N-Alkylation : Reactivity of the dimethylamino group with alkyl halides introduces quaternary ammonium structures, impacting pharmacokinetics .
Example Reaction Pathway :
Ring-Opening and Cyclization
Under strong acidic conditions (e.g., H2SO4), the thienopyrimidine ring undergoes cleavage to form open-chain intermediates, which can re-cyclize with electrophiles to generate novel heterocycles (e.g., quinazolines) .
Key Observation : Microwave-assisted cyclization reduces reaction time from hours to minutes (e.g., 15 min at 150°C) .
Electrophilic Aromatic Substitution
The thiophene ring exhibits moderate reactivity toward electrophiles:
-
Nitration : Concentrated HNO3 introduces nitro groups at C5/C6, enabling subsequent reductions to amino derivatives .
-
Sulfonation : Fuming H2SO4 yields sulfonic acid intermediates for further functionalization .
Reductive Amination and Alkylation
The primary amine in the propanamide side chain undergoes reductive amination with aldehydes/ketones, facilitated by NaBH3CN or Raney Ni . This strategy diversifies the substituent library for structure-activity relationship (SAR) studies.
Case Study :
-
Reaction with 3,4,5-trimethoxybenzaldehyde and NaBH3CN produced derivatives with 10-fold improved Leishmania NMT inhibition (IC50 = 0.8 μM) .
Photochemical and Catalytic Modifications
-
UV-Induced Reactions : Photooxidation of the thiophene ring generates sulfoxide/sulfone derivatives, altering electronic properties.
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces nitriles (e.g., adjacent to the amide) to amines, enhancing solubility .
Biological Activity-Linked Reactions
Modifications directly correlate with therapeutic outcomes:
-
Sulfonamide Introduction : Pyrazole-sulfonamide derivatives (e.g., compound 64 ) improved Leishmania NMT inhibition (IC50 = 0.2 μM) and selectivity (>660-fold over human isoforms) .
-
Cyanoguanidine Condensation : Enhanced antifungal activity via thiourea bridging .
Comparative Reactivity Insights
Table 2: Reaction Optimization Parameters
| Reaction Type | Optimal Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K2CO3 | 78–85 | >95% |
| Reductive Amination | NaBH3CN | 65–72 | 92% |
| Microwave Cyclization | None | 89–94 | >98% |
Biological Activity
N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a thienopyrimidine core, which is crucial for its biological activity.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various kinases involved in cancer progression. A notable study demonstrated that thienopyrimidine derivatives could selectively inhibit Pim kinases, which are overexpressed in several hematopoietic malignancies and solid tumors .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound Name | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Thienopyrimidine A | Pim-1 | 5.0 | |
| Thienopyrimidine B | Pim-2 | 10.0 | |
| Thienopyrimidine C | Pim-3 | 15.0 |
Anti-inflammatory Activity
Thienopyrimidine derivatives have also been studied for their anti-inflammatory effects. A study highlighted the ability of these compounds to inhibit the production of pro-inflammatory cytokines in vitro. This suggests their potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of Thienopyrimidine Derivatives
| Compound Name | Cytokine Inhibition (%) | Reference |
|---|---|---|
| Thienopyrimidine D | 75% IL-6 Inhibition | |
| Thienopyrimidine E | 60% TNF-alpha Inhibition |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies. Similar compounds have shown effectiveness against a range of bacterial strains, highlighting their potential as new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
The mechanism by which thienopyrimidine derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors. For example, the inhibition of dihydrofolate reductase (DHFR) has been a common target among pyrimidine derivatives, leading to disrupted folate metabolism in cancer cells .
Potential Pathways
- Kinase Inhibition : Targeting serine/threonine kinases involved in cell proliferation.
- Cytokine Modulation : Reducing the levels of inflammatory cytokines.
- Antimicrobial Mechanisms : Disrupting bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Core Heterocycle Variations
The thieno[3,2-d]pyrimidine core distinguishes this compound from other fused heterocyclic systems. Key comparisons include:
Key Observations :
- Thienopyrimidine vs. Pyrazolopyrimidine: The sulfur atom in thienopyrimidine may improve electron density and solubility compared to nitrogen-rich pyrazolopyrimidines .
- Substituent Effects : The N,N-dimethyl propanamide group in the target compound likely enhances solubility and metabolic stability compared to ester-containing analogs (e.g., ethyl carboxylates in ) .
Substituent and Side Chain Analysis
The propanamide side chain in the target compound is critical for its physicochemical properties:
Key Observations :
- The N,N-dimethyl propanamide group balances solubility and membrane permeability, making it favorable for oral bioavailability.
Theoretical and Computational Insights
Molecular docking studies on similar thienopyrimidines suggest strong interactions with ATP-binding pockets of kinases due to the planar heterocyclic core . In contrast, pyrazolopyrimidines (e.g., ) may exhibit steric hindrance from bulkier substituents, reducing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
